4-Iodo-1-methoxyisoquinoline
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Overview
Description
4-Iodo-1-methoxyisoquinoline is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-methoxyisoquinoline can be achieved through several methods. One common approach involves the electrophilic iodination of methoxyisoquinoline using N-iodosuccinimide. This reaction proceeds smoothly and yields the desired product in high purity .
Another method involves the reaction of 2-alkynyl-1-methylene azide aromatics with iodine donors. This reaction is efficient and provides 1,3-disubstituted 4-iodoisoquinolines in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis can be applied. These include optimizing reaction conditions, using cost-effective reagents, and employing purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-methoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Trifluoromethylation: This compound can undergo copper-catalyzed trifluoromethylation, resulting in the formation of trifluoromethylated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Trifluoromethylation: The reaction typically involves the use of copper catalysts and Ruppert-Prakash reagent (CF₃SiMe₃).
Major Products Formed
Trifluoromethylated Isoquinolines: These are major products formed from the trifluoromethylation of this compound.
Scientific Research Applications
4-Iodo-1-methoxyisoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential drug candidates.
Organic Synthesis: It is used in the preparation of various heterocyclic compounds through substitution and cyclization reactions.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Iodo-1-methoxyisoquinoline is primarily related to its ability to undergo substitution and trifluoromethylation reactions. These reactions can modify the compound’s electronic and steric properties, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-3-methoxyisoquinoline: Another derivative with similar structural features but different substitution patterns.
Methoxyisoquinoline: The parent compound without the iodine substitution.
Uniqueness
4-Iodo-1-methoxyisoquinoline is unique due to the presence of both iodine and methoxy groups, which confer distinct reactivity and potential for diverse applications in synthetic chemistry and medicinal research.
Properties
IUPAC Name |
4-iodo-1-methoxyisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO/c1-13-10-8-5-3-2-4-7(8)9(11)6-12-10/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQNGWXWNFEBLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C2=CC=CC=C21)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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